
3-Chloro-5-nitrotoluène
Vue d'ensemble
Description
3-Chloro-5-nitrotoluene is a chlorinated nitrotoluene derivative, which is a type of chemical compound that has been studied for various applications, including the synthesis of more complex organic molecules. The presence of both nitro and chloro substituents on the aromatic ring of toluene makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of chlorinated nitrotoluenes can be achieved through various methods. One approach involves the nitration of toluene derivatives followed by chlorination of the nitration product. For instance, the synthesis of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, a related compound, was achieved by nitrating the corresponding 4-chromanone and then chlorinating the nitration product . Another method includes the reaction of nitro-[11C]methane with certain precursors in the presence of BuLi, leading to the formation of labeled nitrotoluenes . Additionally, the nitration of neat toluene in the presence of molecular oxygen and HZSM-5 zeolite with liquid nitrogen dioxide has been reported to yield mononitrotoluenes with high para-selectivity .
Molecular Structure Analysis
The molecular structure of chloro-nitrotoluenes has been extensively studied using various spectroscopic techniques and computational methods. For example, the FT-IR and FT-Raman spectra of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene were recorded, and the geometry of the most stable conformers was optimized using the B3LYP method with different basis sets . Similarly, the vibrational spectral analysis of 4-chloro-3-nitrotoluene was carried out using Raman and infrared spectroscopy, with structure optimizations and normal coordinate force field calculations based on Hartree Fock and density functional theory methods .
Chemical Reactions Analysis
Chloro-nitrotoluenes can undergo various chemical reactions due to the presence of reactive functional groups. The nitro group is a strong electron-withdrawing group that can facilitate electrophilic substitution reactions, while the chloro group can act as a leaving group in nucleophilic substitution reactions. The synthesis of highly functionalized 3-nitrothiophenes from nitroketene dithioacetate and alpha-chloromethyl ketones in toluene catalyzed by tetrabutylammonium bromide is an example of a reaction where the chloro group acts as a leaving group .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitrotoluenes are influenced by the substituents on the aromatic ring. The vibrational frequencies, intensity of vibrational bands, and potential energy distribution of these compounds have been interpreted with the aid of computational methods . The electronic properties, such as HOMO and LUMO energies, molecular electrostatic potential, and thermodynamic properties, have also been calculated to understand the effects of substituents on the molecule's behavior . The crystal and molecular structure of related compounds, such as 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, have been determined by techniques like x-ray crystallography, which provides insight into the conformation and steric interactions within the molecule .
Applications De Recherche Scientifique
Synthèse d'agents de séparation optique
3-Chloro-5-nitrotoluène: est utilisé dans la synthèse du 3-chloro-5-méthylphénylisocyanate, qui est un intermédiaire crucial pour la production d'agents de séparation optique . Ces agents sont essentiels dans l'industrie pharmaceutique pour la séparation des énantiomères, qui sont des molécules qui sont des images miroir l'une de l'autre mais qui ne peuvent pas être superposées. Cette séparation est vitale pour la production de médicaments énantiomériquement purs.
Chromatographie liquide haute performance (CLHP)
En CLHP, les dérivés du This compound, tels que la cellulose tris(3-chloro-5-méthylphénylcarbamate), sont utilisés pour créer des phases stationnaires chirales (PSC) . Ces PSC sont utilisées pour la séparation des énantiomères dans divers analytes chiraux acides, basiques et neutres, ce qui est un processus crucial dans le développement et la fabrication de médicaments chiraux.
Intermédiaires de synthèse organique
Le composé sert d'intermédiaire dans la synthèse de divers composés organiques. Par exemple, il est utilisé dans la production de pigments comme le Rouge Pigment 17 (C.I. 12 390) et le Rouge Pigment 22 (C.I. 12 315), qui ont des applications dans la teinture des textiles et la fabrication de matériaux colorés .
Études de cinétique chimique
This compound: est impliqué dans des études cinétiques pour mieux comprendre et contrôler les réactions de nitration. Ces études sont cruciales pour optimiser les procédés industriels où le contrôle de l'étape de nitration peut affecter considérablement la qualité et le rendement du produit final .
Conception et synthèse d'inhibiteurs de CK2
Ce composé est utilisé dans la conception et la synthèse d'inhibiteurs de CK2, qui sont des composés qui inhibent la caséine kinase II (CK2). Les inhibiteurs de CK2 ont des applications thérapeutiques potentielles dans le traitement de maladies comme le cancer, où la CK2 est souvent surexprimée .
Safety and Hazards
Mécanisme D'action
Target of Action
3-Chloro-5-nitrotoluene is a synthetic compound that is primarily used in chemical reactions as a reagent. Its primary targets are often other organic compounds in a chemical reaction . It is particularly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3-Chloro-5-nitrotoluene involves its interaction with its targets in a chemical reaction. In the Suzuki–Miyaura coupling, for example, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The nitro group on the 3-Chloro-5-nitrotoluene molecule can act as a meta director, influencing the position of subsequent substitutions on the benzene ring .
Biochemical Pathways
These pathways often involve the reduction of the nitro group and subsequent breakdown of the aromatic ring .
Pharmacokinetics
It’s known that nitroaromatic compounds can be absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent, through the skin .
Result of Action
The result of 3-Chloro-5-nitrotoluene’s action largely depends on the context of its use. In chemical reactions, it can facilitate the formation of new carbon-carbon bonds . Exposure to nitroaromatic compounds can have harmful effects, including skin and eye irritation, and potential damage to organs through prolonged or repeated exposure .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-nitrotoluene can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
1-chloro-3-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHGLULQDOFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305135 | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16582-38-0 | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



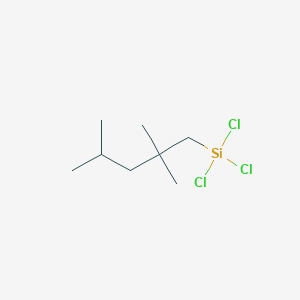
![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)
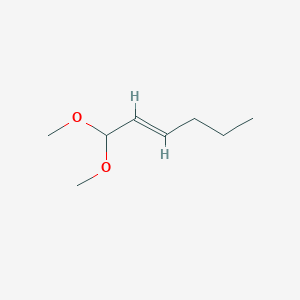
![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)
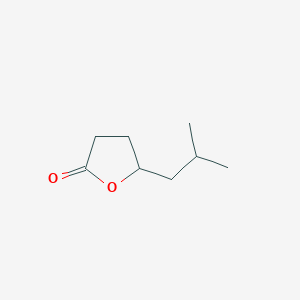


![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
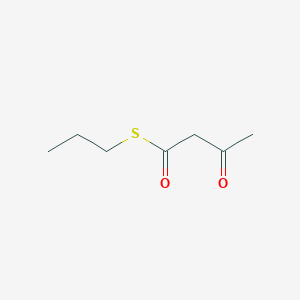
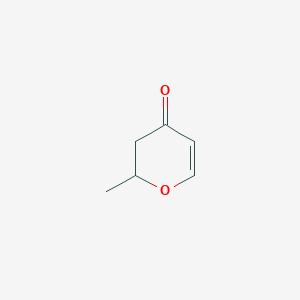

![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)